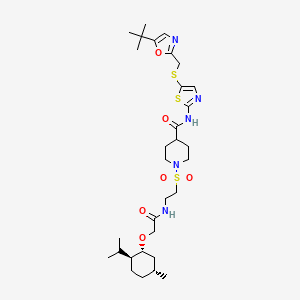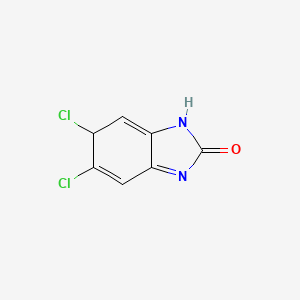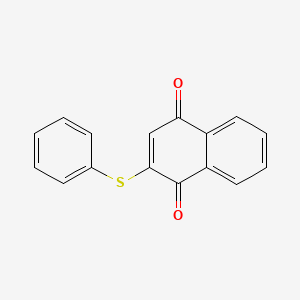
1,4-Naphthalenedione, 2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-(phenylthio)- is an organic compound with the molecular formula C16H10O2S It is a derivative of 1,4-naphthoquinone, where a phenylthio group is attached to the second position of the naphthalenedione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(phenylthio)- typically involves the reaction of 1,4-naphthoquinone with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenylthio group onto the naphthoquinone ring. The reaction is often conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,4-Naphthalenedione, 2-(phenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-(phenylthio)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, which is the basis for its potential antimicrobial and anticancer activities. The phenylthio group may also interact with specific molecular targets, modulating their activity and contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the phenylthio group.
2-Bromo-1,4-Naphthalenedione: A derivative with a bromine atom instead of a phenylthio group.
2-Amino-1,4-Naphthalenedione: A derivative with an amino group at the second position.
Uniqueness
1,4-Naphthalenedione, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57341-12-5 |
|---|---|
Formule moléculaire |
C16H10O2S |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H |
Clé InChI |
YRZIOOUBKJSECZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
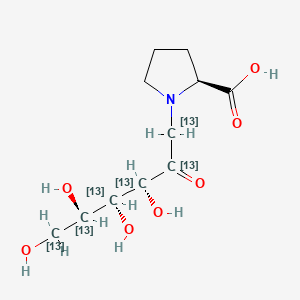
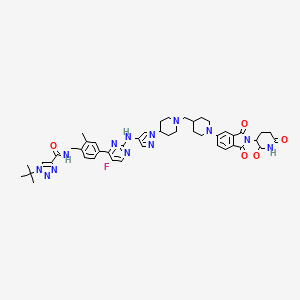
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
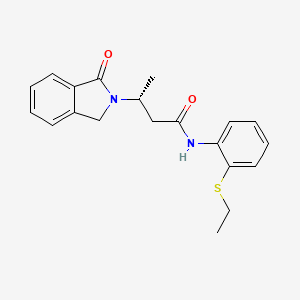
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
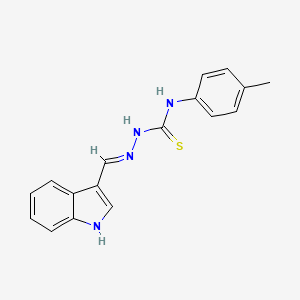
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
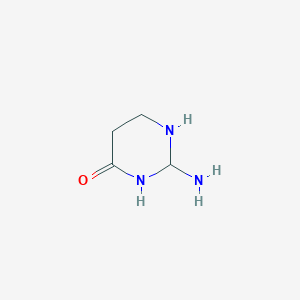
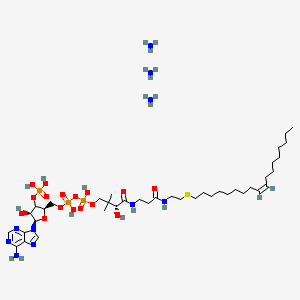
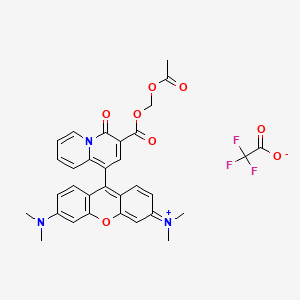
![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
